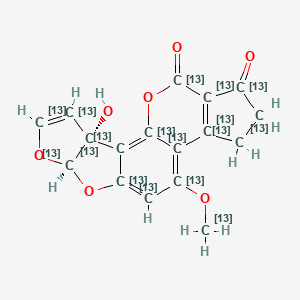
9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective chlorination and glycosylation reactions. Common reagents used in these reactions include acetyl chloride, benzoyl chloride, and chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for nucleic acid binding.
Medicine
Medicinally, compounds like “9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” may be explored for their antiviral, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of purine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit a key enzyme involved in DNA replication, thereby exerting antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler purine derivative with similar chemical properties.
9-(β-D-Ribofuranosyl)-6-chloropurine: A nucleoside analog with potential antiviral activity.
9-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-6-chloropurine: Another benzoylated purine derivative with similar synthetic routes.
Uniqueness
“9-(2-O-Acetyl-3,5-di-O-benzoyl-|A-D-xylofuranosyl)-6-chloro-9H-purine” is unique due to its specific acetyl and benzoyl protecting groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propriétés
Formule moléculaire |
C26H21ClN4O7 |
|---|---|
Poids moléculaire |
536.9 g/mol |
Nom IUPAC |
[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21ClN4O7/c1-15(32)36-21-20(38-26(34)17-10-6-3-7-11-17)18(12-35-25(33)16-8-4-2-5-9-16)37-24(21)31-14-30-19-22(27)28-13-29-23(19)31/h2-11,13-14,18,20-21,24H,12H2,1H3/t18-,20?,21+,24-/m1/s1 |
Clé InChI |
RIAHWQYBPHENMS-SHAXZFCKSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4N=CN=C5Cl |
SMILES canonique |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



